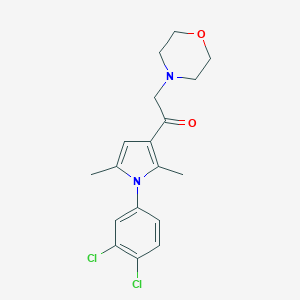

1-(1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and morpholine rings, and the introduction of the dichlorophenyl group. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the heterocyclic morpholine ring could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is electron-rich and could potentially undergo electrophilic substitution reactions. The morpholine ring could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of the dichlorophenyl group, for instance, could increase its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopic Characterization

Research on Co(III) complexes including morpholine and related compounds highlights advanced synthesis techniques and spectroscopic characterization methods. For example, studies on [CoIII(salophen)(amine)2]ClO4 complexes have elucidated their structural properties using X-ray diffraction, revealing insights into hydrogen bonding and π–π interactions (M. Amirnasr et al., 2001). This type of research underlines the importance of detailed structural analysis in understanding the behavior of complex compounds.

Crystal Structure Analysis

The crystal structure of compounds like dimethomorph, a morpholine fungicide, demonstrates the utility of structural analysis in elucidating molecular interactions and arrangement. This knowledge is crucial for designing compounds with specific physical and chemical properties (Gihaeng Kang et al., 2015).

Corrosion Inhibition

A study on a penta-substitued pyrrole derivative shows its potential as a corrosion inhibitor, emphasizing the application of such compounds in protecting materials against corrosion. The compound's efficiency in inhibiting steel corrosion highlights the relevance of organic compounds in industrial applications (Abdelhadi Louroubi et al., 2019).

Organic Synthesis and Molecular Insight

Research on the one-pot synthesis of enaminones provides insights into efficient synthetic protocols for producing complex organic molecules. These studies contribute to the understanding of chemical reactions and molecular structures, aiding the development of new synthetic methods (A. Barakat et al., 2020).

Mecanismo De Acción

Target of Action

The compound, also known as DCMU or Diuron , primarily targets the photosystem II in plants . Photosystem II is a key component of the photosynthetic light reactions, which are responsible for the conversion of light energy into chemical energy.

Mode of Action

DCMU acts as a very specific and sensitive inhibitor of photosynthesis . It blocks the Q B plastoquininone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interaction interrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of the electron flow affects the photosynthetic electron transport chain, a crucial biochemical pathway in photosynthesis . This disruption prevents the production of ATP and NADPH, two essential molecules for the light-independent reactions of photosynthesis, also known as the Calvin cycle .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for DCMU are not readily available, it’s known that the compound is a white crystalline solid with a molar mass of 233.09 g·mol−1 . It has a solubility in water of 42 mg/L, suggesting that it can be absorbed and distributed in aqueous environments .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c1-12-9-15(18(23)11-21-5-7-24-8-6-21)13(2)22(12)14-3-4-16(19)17(20)10-14/h3-4,9-10H,5-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUANEWHMDHOZLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C(=O)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-1H-indole](/img/structure/B383067.png)

![2-methyl-3-[2-methyl-1-(2-methyl-1H-indol-3-yl)propyl]-1H-indole](/img/structure/B383070.png)

![Ethyl 5-hydroxy-2-methyl-4-(1-piperidinylmethyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B383071.png)

![Methyl 3-[(4-methoxybenzoyl)oxy]-5-methyl-2-thiophenecarboxylate](/img/structure/B383078.png)

![1-[(3,4-dimethoxybenzoyl)oxy]-2-phenyl-1H-indole](/img/structure/B383079.png)

![N-(2-{[1-(4-methoxyphenyl)-3-oxo-3-(thiophen-2-yl)propyl]sulfanyl}phenyl)acetamide](/img/structure/B383083.png)

![2-[alpha-(Phenylthio)-4-methylbenzyl]tetralin-1-one](/img/structure/B383087.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B383091.png)